4,9-Dimethylpyrene

NMR spectroscopy Structural elucidation Isomer identification

4,9-Dimethylpyrene (C₁₈H₁₄, MW 230.3) is a C2-alkylated polycyclic aromatic hydrocarbon (PAH) in which two methyl groups occupy the 4- and 9-positions, equivalent to the 2- and 7-positions of the alternate numbering system. First isolated from high-boiling gasoline synthesis residues and confirmed by total synthesis , it belongs to the dimethylpyrene isomer family, sharing identical molecular mass with 1,6-, 2,7-, and 4,5-dimethylpyrene.

Molecular Formula C18H14
Molecular Weight 230.3 g/mol
CAS No. 15729-79-0
Cat. No. B12672637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,9-Dimethylpyrene
CAS15729-79-0
Molecular FormulaC18H14
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C3C(=CC=C2)C(=CC4=C3C1=CC=C4)C
InChIInChI=1S/C18H14/c1-11-9-13-5-4-8-16-12(2)10-14-6-3-7-15(11)17(14)18(13)16/h3-10H,1-2H3
InChIKeyMNLPPIOTFDNHMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,9-Dimethylpyrene (CAS 15729-79-0): Structural Identity & Baseline Properties for Procured Research-Grade PAH


4,9-Dimethylpyrene (C₁₈H₁₄, MW 230.3) is a C2-alkylated polycyclic aromatic hydrocarbon (PAH) in which two methyl groups occupy the 4- and 9-positions, equivalent to the 2- and 7-positions of the alternate numbering system . First isolated from high-boiling gasoline synthesis residues and confirmed by total synthesis [1], it belongs to the dimethylpyrene isomer family, sharing identical molecular mass with 1,6-, 2,7-, and 4,5-dimethylpyrene. Unlike pyrene itself, the 4,9-dimethyl substitution pattern places methyl groups at non-bay-region positions, a feature that fundamentally alters its NMR spectroscopic signature, metabolic activation potential, and utility as an isomer-specific analytical standard in environmental PAH monitoring [2].

Why Generic 'Dimethylpyrene' Isomers Cannot Substitute for 4,9-Dimethylpyrene in Quantitative Research Applications


The term 'dimethylpyrene' encompasses multiple constitutional isomers (1,6-; 2,7-; 4,5-; 4,9-/2,7- etc.), all sharing C₁₈H₁₄, MW 230.3, and nearly identical LogP values (approximately 5.20-5.41) . Mass spectrometry alone cannot distinguish these isomers in environmental or biological matrices [1]. Critically, methyl group position dictates: (i) NMR methyl proton multiplicity (singlet vs. doublet), which serves as the primary structural fingerprint [2]; (ii) the accessibility of benzylic hydroxylation by human alcohol dehydrogenases (ADHs), a key detoxification pathway for methylated PAHs with direct implications for DNA adduct formation and genotoxicity risk assessment [3]; and (iii) the compound's suitability as an authentic isomer-specific standard in GC-MS or HPLC analysis of complex PAH mixtures. Procuring an unspecified 'dimethylpyrene' or the incorrect isomer compromises analytical method validation, metabolic fate studies, and regulatory environmental monitoring data integrity.

4,9-Dimethylpyrene: Quantified Differentiation Evidence Against Closest Analogs


NMR Methyl Proton Multiplicity: 4,9-Dimethylpyrene Gives a Singlet, Distinguishing It from 1-Methylpyrene and 1,6-Dimethylpyrene (Doublet)

In the pyrene series, the position of methyl substitution dictates the multiplicity of the methyl proton NMR signal due to long-range coupling across the pyrene ring system. 4,9-Dimethylpyrene (also indexed as 2,7-dimethylpyrene under the alternate numbering convention) produces a sharp methyl singlet, indicating the absence of a fixed double bond adjacent to the methyl-bearing carbon [1]. In direct contrast, 1-methylpyrene and 1,6-dimethylpyrene produce methyl doublets (J ≈ 1-2 Hz), arising from allylic coupling with a fixed double bond at the 1,2-position [1]. 3-Methylpyrene and 1,2-dimethylpyrene also give singlets, placing them in the same NMR class as 4,9-dimethylpyrene. However, among C2-dimethyl isomers, 4,9-dimethylpyrene (singlet) is structurally differentiated from 1,6-dimethylpyrene (doublet), enabling unambiguous isomer assignment by ¹H-NMR alone.

NMR spectroscopy Structural elucidation Isomer identification

Benzylic Alcohol Dehydrogenase Substrate Specificity: 4-Hydroxymethylpyrene (4,9-Analog) Is Efficiently Oxidized by Human ADH2, ADH1C, ADH3, and ADH4

The metabolism of methylated pyrenes proceeds via benzylic hydroxylation to hydroxymethyl intermediates, which are either detoxified by ADH-catalyzed oxidation to carboxylic acids or activated by sulfotransferases to DNA-reactive sulfuric acid esters. Kollock et al. (2008) demonstrated that cDNA-expressed human ADH2 (now ADH1B) efficiently oxidizes 1-, 2-, and 4-hydroxymethylpyrene, and that ADH1C, ADH3, and ADH4 also show substantial activity toward these substrates [1]. This establishes that the 4-position hydroxymethyl derivative—the expected primary metabolite of 4,9-dimethylpyrene—is a competent substrate for all four major human ADH isoforms. The reverse reaction (aldehyde reduction) was also catalyzed by all four ADH forms, indicating that the aldehyde intermediate must be sequestered by aldehyde dehydrogenases for irreversible detoxification [1]. The study further showed that ethanol and 4-methylpyrazole inhibit ADH-mediated oxidation, implying that alcohol consumption can shift the metabolic balance toward DNA adduct formation for 4-substituted methylpyrenes [1].

Xenobiotic metabolism Alcohol dehydrogenase PAH detoxification

Genotoxicity Class Distinction: 1,6-Dimethylpyrene Is Genotoxic (UDS+), but Only 1-Methylpyrene Is Tumorigenic in Newborn Mice — 4,9-Dimethylpyrene Lacks Direct Tumorigenicity Data

The genotoxicity of methylated pyrenes is highly dependent on the position of methyl substitution. Rice et al. (1987) evaluated 1-methylpyrene, 1,6-dimethylpyrene, 1-methylfluorene, 9-methylfluorene, and 1,9-dimethylfluorene in the hepatocyte primary culture/DNA repair test and by tumorigenicity bioassay in newborn mice [1]. Both 1-methylpyrene and 1,6-dimethylpyrene induced unscheduled DNA synthesis (UDS) in rat hepatocytes, indicating genotoxic DNA damage. However, only 1-methylpyrene was tumorigenic when administered to newborn male mice; 1,6-dimethylpyrene was not tumorigenic despite inducing UDS [1]. 4,9-Dimethylpyrene was not included in this study panel. Based on class-level structure-activity considerations, the 4,9-substitution pattern avoids the bay-region structural motif associated with potent carcinogenicity in PAHs, and the methyl groups at the 4- and 9-positions are expected to undergo benzylic hydroxylation and subsequent ADH-mediated detoxification (see Evidence Item 2). However, in the absence of direct genotoxicity data for 4,9-dimethylpyrene, its safety profile cannot be assumed equivalent to that of 1,6-dimethylpyrene (UDS-positive, non-tumorigenic) or pyrene (non-carcinogenic parent).

Genotoxicity Carcinogenicity Hepatocyte DNA repair

Synthesis and Characterization: 4,9-Dimethylpyrene Identified via 2,4,7-Trinitrofluorenone Complex (mp 227.3-228.0°C)

4,9-Dimethylpyrene was originally identified in complex hydrocarbon mixtures by conversion to its crystalline 2,4,7-trinitrofluorenone (TNF) charge-transfer complex, which exhibits a sharp melting point of 227.3-228.0°C, not depressed by admixture with an authentic sample [1]. This derivatization method provides a classical chemical proof of identity that complements modern spectroscopic techniques. The TNF complex melting point serves as a confirmatory reference for authenticating synthesized or isolated 4,9-dimethylpyrene. The original synthesis via aromatic cyclodehydrogenation of dimesityl was reported in 1952, with the full characterization paper appearing in 1953 [2].

Chemical synthesis Derivatization Melting point characterization

Procurement-Driven Application Scenarios for 4,9-Dimethylpyrene (CAS 15729-79-0)


Isomer-Specific Analytical Standard for Environmental PAH Monitoring by GC-MS and HPLC

In environmental monitoring of alkylated PAHs, mass spectrometry cannot distinguish dimethylpyrene isomers (all C₁₈H₁₄, MW 230.3) [1]. 4,9-Dimethylpyrene is required as an authentic reference standard to establish isomer-specific retention times and to calibrate detector response for accurate quantification in complex samples such as crude oil, diesel particulate matter, or contaminated sediment extracts. Its NMR-confirmed singlet methyl signal provides orthogonal identity confirmation [2].

Metabolic Fate Studies of Methylated PAHs: Alcohol Dehydrogenase Substrate Profiling

4,9-Dimethylpyrene serves as a specific substrate precursor for generating 4-hydroxymethyl-9-methylpyrene and subsequent metabolites. As demonstrated by Kollock et al. (2008), 4-hydroxymethylpyrene is a competent substrate for human ADH1B, ADH1C, ADH3, and ADH4, and its oxidation is inhibited by ethanol [3]. Researchers investigating the interaction between alcohol consumption and PAH carcinogenicity require isomer-pure 4,9-dimethylpyrene to probe 4-position-specific ADH kinetics and to distinguish detoxification pathways from those of 1-substituted methylpyrenes, which form DNA adducts more readily.

Structure-Activity Relationship (SAR) Studies on PAH Carcinogenicity: Non-Bay-Region Control Compound

The bay-region theory of PAH carcinogenesis predicts that PAHs capable of forming bay-region diol epoxides are potent carcinogens. 4,9-Dimethylpyrene, with methyl groups at positions that eliminate the bay-region structural feature of pyrene (which is minimal in the parent compound anyway), serves as a non-bay-region dimethylpyrene control in SAR studies. In contrast to 1,6-dimethylpyrene, which was shown to induce unscheduled DNA synthesis in rat hepatocytes, 4,9-dimethylpyrene's distinct substitution pattern enables researchers to isolate the contribution of methyl position to genotoxicity [4].

Material Science: Thermal Polymerization and Carbonaceous Mesophase Research

Recent molecular imaging studies have employed 2,7-dimethylpyrene (synonymous with 4,9-dimethylpyrene under the alternate numbering convention) to investigate the role of methyl substituents during mild thermal treatment of PAHs, revealing that methyl groups lower the thermal severity required to initiate polymerization reactions [5]. This makes isomer-pure 4,9-dimethylpyrene a valuable model compound for studying carbonaceous mesophase formation, pitch processing, and the synthesis of advanced carbon materials where controlled alkyl substitution directs molecular organization.

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